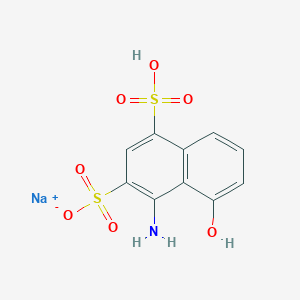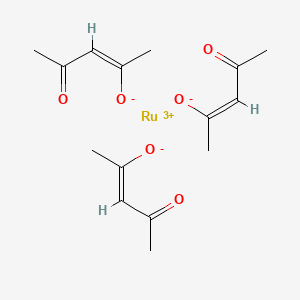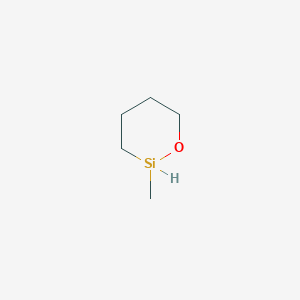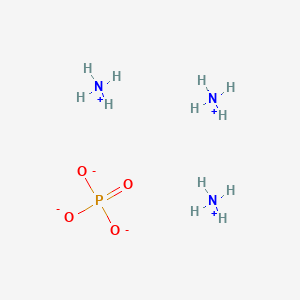
Octakis(trimethylsiloxy)silsesquioxane
Descripción general
Descripción
Octakis(trimethylsiloxy)silsesquioxane is a polyhedral oligomeric silsesquioxane (POSS) compound with the chemical formula Si8O12(OSiMe3)8. It is characterized by a cage-like structure composed of silicon and oxygen atoms, with trimethylsiloxy groups attached to the silicon atoms. This compound is known for its unique properties, including high thermal stability, low dielectric constant, and the ability to form hybrid materials with organic and inorganic components .
Métodos De Preparación
The synthesis of octakis(trimethylsiloxy)silsesquioxane typically involves a two-step process. In the first step, the octaanion [Si8O20]8− is synthesized by reacting tetraethyl orthosilicate (TEOS) with tetramethylammonium hydroxide (TMAOH) in methanol. The resulting octaanion is then dehydrated to form a dry powder. In the second step, the dry octaanion powder is reacted with trimethylchlorosilane in hexane under ice-cold conditions, followed by stirring at room temperature. The product is then purified by washing with water and hexane, and the organic solvents are removed using a rotary evaporator .
Análisis De Reacciones Químicas
Octakis(trimethylsiloxy)silsesquioxane undergoes various chemical reactions, including hydrosilylation, oxidation, and substitution reactions. Common reagents used in these reactions include allyl glycidyl ether, Karstedt’s catalyst, and toluene. For example, the hydrosilylation of allyl glycidyl ether with octakis(dimethylsiloxy) octasilsesquioxane using Karstedt’s catalyst in toluene results in the formation of octakis(3-glycidoxypropyl)dimethylsiloxy) octasilsesquioxane . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Octakis(trimethylsiloxy)silsesquioxane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of hybrid nanocomposites and as a precursor for the preparation of photoactive materials . In biology and medicine, it is used in the development of dental fillings and as a component in drug delivery systems . In industry, it is used as an intermediate in the production of pharmaceuticals, organic synthesis, dye stuffs, and agrochemicals .
Mecanismo De Acción
The mechanism of action of octakis(trimethylsiloxy)silsesquioxane involves its ability to form stable, cage-like structures that can encapsulate other molecules. This encapsulation can protect the encapsulated molecules from degradation and enhance their stability. The compound’s unique structure also allows it to interact with various molecular targets and pathways, depending on the specific application .
Comparación Con Compuestos Similares
Octakis(trimethylsiloxy)silsesquioxane is unique compared to other similar compounds due to its high thermal stability and ability to form hybrid materials. Similar compounds include octakis(3-glycidoxypropyl)dimethylsiloxy) octasilsesquioxane and octakis(methacryloxypropyl) silsesquioxane, which also have cage-like structures but differ in their functional groups and specific applications .
Propiedades
IUPAC Name |
bis(trimethylsilyl) bis[tris(trimethylsilyloxy)silyl] silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H72O10Si11/c1-35(2,3)25-43(26-36(4,5)6,27-37(7,8)9)33-45(31-41(19,20)21,32-42(22,23)24)34-44(28-38(10,11)12,29-39(13,14)15)30-40(16,17)18/h1-24H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEKPQBXDHFSQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H72O10Si11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-5H-pyrrolo[2,3-c]pyridine](/img/structure/B7947020.png)
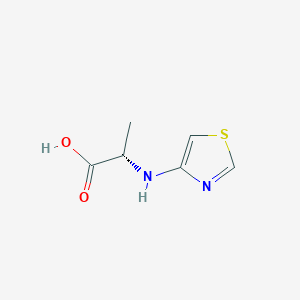
![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)
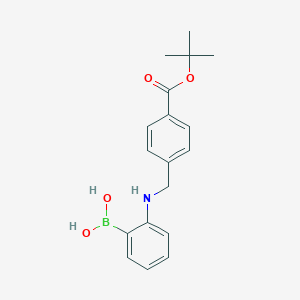
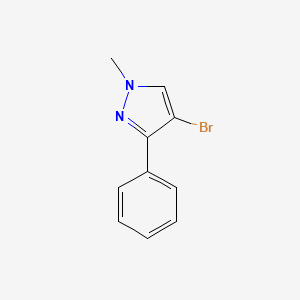

![Potassium 2-(5-hexylthieno[3,2-b]thiophen-2-yl)trifluoroborate](/img/structure/B7947067.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B7947068.png)
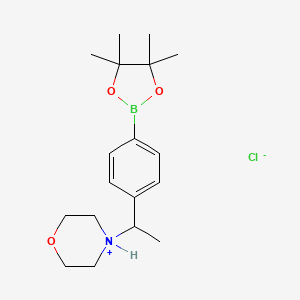
![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)
